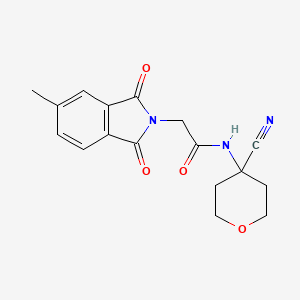
3-Bromo-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-iodoaniline is a chemical compound with the molecular formula C6H5BrIN. It has a molecular weight of 297.92 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 . This code provides a standard way to encode the molecular structure using text. Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Use in the Manufacture of Chemical Intermediates : 3-Bromo-2-iodoaniline is widely used as a chemical intermediate in the manufacture of pesticides, dyes, and drugs. It has been studied for its nephrotoxic effects in vitro, using renal cortical slices from rats (Hong et al., 2000).
Electrochemical Oxidation Research : The electrochemical oxidation of haloanilines like this compound has been investigated in acetonitrile solution. This research is significant for understanding the electrochemical behavior of these compounds, which is important for various industrial applications (Kádár et al., 2001).
Study of Crystal Structures : Investigations into the crystal structures of phenoxyanilines, including this compound, have been conducted to understand the supramolecular equivalence of different halogen groups. This research is crucial for the development of new materials with tailored properties (Dey & Desiraju, 2004).
Influence on the Thermochromic Behavior of Molecular Co-crystals : Studies have shown the effects of haloaniline compounds, including this compound, on the thermochromic and photochromic behavior of molecular co-crystals. This research is pivotal for the development of thermo- and photo-responsive materials (Carletta et al., 2017).
Applications in Organic Synthesis : Research into the palladium-catalyzed carbonylation of haloaniline derivatives, including this compound, has been conducted. This is significant for the synthesis of various organic compounds and pharmaceuticals (Ács et al., 2006).
Nucleophilic Reaction Studies : Investigations into the nucleophilic reactions of haloanilines, including this compound, have been conducted to understand their chemical behavior. This is crucial for the development of new chemical synthesis methods (Chen, 1969).
Photochemistry Research : The study of the photochemistry of haloanilines, including this compound, has been important for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effects of certain drugs (Freccero et al., 2003).
Development of New Organic Materials : Research into the synthesis and characterization of new organic materials using haloanilines, such as this compound, is critical for creating materials with specific properties for various applications (Jones et al., 2013).
Safety and Hazards
3-Bromo-2-iodoaniline is classified as dangerous. The hazard statements include H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H319 (Causes serious eye irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
3-bromo-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJFTWHEJEMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150908-00-2 |
Source


|
| Record name | 3-Bromo-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-(3,5-dichloroanilino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)

![furan-2-yl(7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2577923.png)


![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)


![3-(3-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577936.png)
![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)
![3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)
